

Commercial suppliers and purchasing of "2-(6-hydroxybenzofuran-3-yl)acetic acid"

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Compound of Interest

Compound Name:	2-(6-hydroxybenzofuran-3-yl)acetic Acid
Cat. No.:	B051438

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Application Notes and Protocols: 2-(6-hydroxybenzofuran-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the commercial availability, synthesis, potential applications, and experimental protocols related to **2-(6-hydroxybenzofuran-3-yl)acetic acid** and its derivatives. This document is intended to serve as a resource for researchers in medicinal chemistry, drug discovery, and related fields.

Commercial Suppliers and Purchasing

Direct commercial suppliers for **2-(6-hydroxybenzofuran-3-yl)acetic acid** are not readily identifiable. However, a structurally similar dihydro derivative, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, is available from commercial suppliers. Researchers interested in the unsaturated parent compound may need to perform a chemical synthesis.

Table 1: Commercial Supplier Information for (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Supplier	Product Name	Catalog Number	Purity	CAS Number	Available Quantities
ChemUniverse	(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid	P87628	97%	1380792-92-6	100 mg, 250 mg, 1 g[1]

Synthesis Protocol

As direct commercial sources for **2-(6-hydroxybenzofuran-3-yl)acetic acid** are limited, a synthetic approach is necessary. The following protocol is a proposed synthetic route based on established benzofuran synthesis methodologies, such as the Perkin rearrangement. This protocol is provided for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Synthesis of **2-(6-hydroxybenzofuran-3-yl)acetic acid**

This synthesis can be envisioned as a multi-step process starting from a suitably protected 2,4-dihydroxybenzaldehyde.

Step 1: Protection of 2,4-dihydroxybenzaldehyde

- Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone).
- Add a protecting group for one of the hydroxyl groups, for instance, a benzyl group, using benzyl bromide in the presence of a mild base like potassium carbonate.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction by removing the solvent, extracting with an organic solvent, and purifying by column chromatography to yield 2-hydroxy-4-(benzyloxy)benzaldehyde.

Step 2: Perkin Condensation to form a Coumarin Intermediate

- Combine the protected benzaldehyde from Step 1 with acetic anhydride and sodium acetate.

- Heat the mixture to reflux for several hours.
- Cool the reaction and pour it into water to precipitate the product.
- Filter and recrystallize the solid to obtain 6-(benzyloxy)coumarin.

Step 3: Halogenation of the Coumarin

- Dissolve the 6-(benzyloxy)coumarin in a suitable solvent like chloroform or acetic acid.
- Add a halogenating agent, such as N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).
- Reflux the mixture until the reaction is complete (monitored by TLC).
- Cool the reaction, wash with a reducing agent solution (e.g., sodium thiosulfate) to remove excess halogen, and purify the product to yield 3-bromo-6-(benzyloxy)coumarin.

Step 4: Perkin Rearrangement to form the Benzofuran Ring

- Treat the 3-bromo-6-(benzyloxy)coumarin with a strong base, such as sodium hydroxide in ethanol.
- Reflux the mixture to induce the Perkin rearrangement, which involves ring-opening followed by intramolecular cyclization to form the benzofuran ring.
- Acidify the reaction mixture to precipitate the product, 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid.
- Filter and purify the product.

Step 5: Deprotection

- Dissolve the protected benzofuran derivative in a suitable solvent.
- Perform catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to remove the benzyl protecting group.

- Monitor the reaction by TLC.
- Upon completion, filter off the catalyst and remove the solvent to yield the final product, **2-(6-hydroxybenzofuran-3-yl)acetic acid**.



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Caption: Proposed synthetic workflow for **2-(6-hydroxybenzofuran-3-yl)acetic acid**.

Application Notes: Anticancer Activity Evaluation

Benzofuran derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.^{[2][3][4]} The following outlines a hypothetical application of **2-(6-hydroxybenzofuran-3-yl)acetic acid** in the evaluation of its potential as an anticancer therapeutic.

Objective: To assess the in vitro cytotoxic activity of **2-(6-hydroxybenzofuran-3-yl)acetic acid** against a panel of human cancer cell lines.

Cell Lines:

- MCF-7 (Breast adenocarcinoma)
- HeLa (Cervical carcinoma)
- A549 (Lung carcinoma)
- HCT116 (Colon carcinoma)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

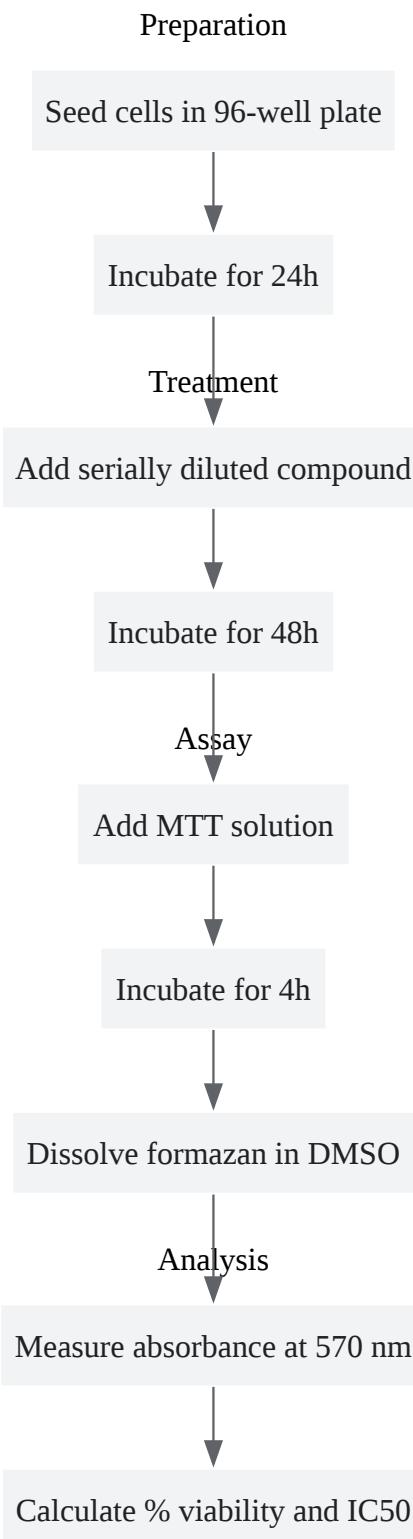
Materials:

- **2-(6-hydroxybenzofuran-3-yl)acetic acid** (dissolved in DMSO to create a stock solution)
- Human cancer cell lines (MCF-7, HeLa, A549, HCT116)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in 96-well plates at a density of 5×10^3 cells/well in 100 μL of complete medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **2-(6-hydroxybenzofuran-3-yl)acetic acid** stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 μM to 100 μM .
 - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 20 µL of MTT solution to each well.
 - Incubate the plates for an additional 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Workflow for the MTT cell viability assay.

Safety and Handling

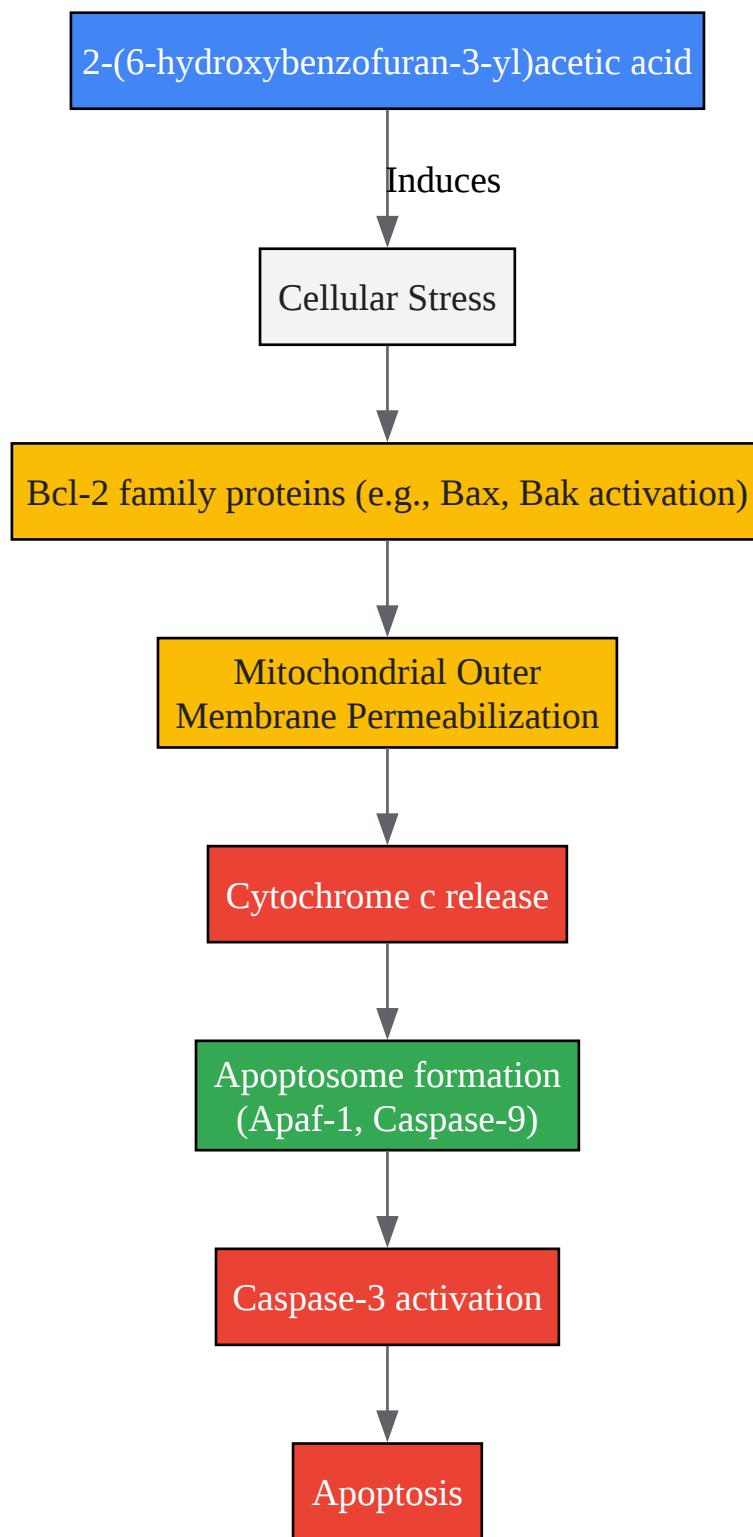
No specific safety data sheet (SDS) is available for **2-(6-hydroxybenzofuran-3-yl)acetic acid**. However, based on the data for related benzofuran compounds, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Always consult the Safety Data Sheet for the specific reagents and solvents used in the synthesis and experimental protocols.

Potential Signaling Pathways for Investigation

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.^[5] Should **2-(6-hydroxybenzofuran-3-yl)acetic acid** show significant cytotoxic activity, further investigation into its mechanism of action would be warranted. A potential signaling pathway to investigate would be the intrinsic apoptosis pathway.



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Caption: Potential intrinsic apoptosis signaling pathway for investigation.

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